2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

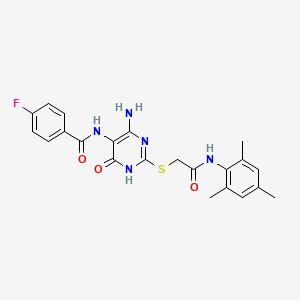

“2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile” is a chemical compound with the CAS Number: 886497-94-5 . It has a molecular weight of 219.14 . The IUPAC name for this compound is [2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as “2-Fluoro-5-(trifluoromethyl)phenylboronic acid” have been used in functionalization via lithiation and reaction with electrophiles, selective rhodium-catalyzed conjugate addition reactions, and preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature .科学的研究の応用

Reactivity and Characterization

2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile exhibits uncommon reactivity, with a notable instance being the loss of fluorine atoms leading to the formation of a trimeric compound. This phenomenon was isolated and characterized using techniques such as NMR and MS/MS studies, proposing an unprecedented reaction mechanism (Stazi et al., 2010).

Photoredox Catalysis in Synthesis

The molecule plays a role in photoredox catalysis, particularly in the fluoromethylation of carbon-carbon multiple bonds. This area of study is significant in the synthesis of organofluorine compounds, where trifluoromethyl and difluoromethyl groups are introduced into various molecular skeletons. The application of photoredox catalysis, using visible-light-induced single-electron-transfer processes, has been explored to achieve efficient and selective radical fluoromethylation under mild conditions (Koike & Akita, 2016).

Fluorination Techniques

In the realm of fluorination techniques, this compound's derivatives have been utilized. For example, the use of Selectfluor® facilitated the C-4 fluorination of 3,5-diarylisoxazoles, demonstrating the versatility of fluorination reactions in modifying aromatic compounds to enhance their properties or introduce new functionalities (Stephens & Blake, 2004).

Source of Difluorocarbene

The compound has been investigated as a potential source of difluorocarbene, contributing to the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. This application is particularly relevant in the development of novel materials and pharmaceuticals, where the incorporation of fluorinated moieties can significantly alter the physical and chemical properties of the compounds (Thomoson & Dolbier, 2013).

Electrophilic Trifluoromethylthiolation Reagents

The exploration of electrophilic trifluoromethylthiolation reagents has also been a significant area of application. These reagents, derived from or related to this compound, have been utilized to introduce trifluoromethylthio groups into various molecules, a modification that is highly valued in drug discovery for enhancing lipophilicity and metabolic stability of potential therapeutics (Shao et al., 2015).

Safety and Hazards

特性

IUPAC Name |

2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFVCDAKICJOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)CC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2920097.png)

![(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2920099.png)

![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)

![N-(3,4-diethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2920102.png)

![6-Tert-butyl-2-[1-(1H-indole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2920108.png)

![N-(2-(6-((2-((4-butylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2920110.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoroazepan-4-yl]acetic acid](/img/structure/B2920113.png)